N-[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound with a unique structure that combines a furan ring, a triazole ring, and a bromophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenoxy Group: This step involves the reaction of the furan derivative with 4-bromophenol in the presence of a suitable base, such as potassium carbonate, to form the bromophenoxy-furan intermediate.
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Final Coupling Reaction: The final step involves the condensation of the bromophenoxy-furan intermediate with the triazole derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its structural properties may be useful in the development of advanced materials, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of N-((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- **N-((E)-1-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
- **N-((E)-1-{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
Uniqueness
The uniqueness of N-((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H15BrN4O2S |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
(E)-1-[5-[(4-bromophenoxy)methyl]furan-2-yl]-N-(3-methyl-5-methylsulfanyl-1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C16H15BrN4O2S/c1-11-19-20-16(24-2)21(11)18-9-14-7-8-15(23-14)10-22-13-5-3-12(17)4-6-13/h3-9H,10H2,1-2H3/b18-9+ |
InChI Key |
FJXPRMJWEWTECG-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=CC=C(C=C3)Br)SC |
Canonical SMILES |
CC1=NN=C(N1N=CC2=CC=C(O2)COC3=CC=C(C=C3)Br)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.